molecular formula C8H12O B14219080 3-Methoxy-3-methylcyclohexa-1,4-diene CAS No. 828248-65-3

3-Methoxy-3-methylcyclohexa-1,4-diene

Cat. No.: B14219080
CAS No.: 828248-65-3
M. Wt: 124.18 g/mol
InChI Key: RTMONNPMBBVECA-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylcyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylcyclohexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia. The resulting dienes are then hydrolyzed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation reactions using halogens like chlorine or bromine are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenones, while reduction can produce cyclohexanes .

Scientific Research Applications

3-Methoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic substitution reactions, the compound forms intermediate carbocations that undergo further transformations. The stability of these intermediates is influenced by resonance effects and the presence of electron-donating or electron-withdrawing groups .

Comparison with Similar Compounds

  • 1-Methoxy-1,4-cyclohexadiene
  • 1-Methoxy-5-methylcyclohexa-1,4-diene
  • 1-Methoxy-4-methylcyclohexa-1,4-diene

Comparison: 3-Methoxy-3-methylcyclohexa-1,4-diene is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and stability. Compared to its analogs, this compound may exhibit different chemical behaviors and applications, making it a valuable subject of study in organic chemistry .

Properties

CAS No.

828248-65-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methoxy-3-methylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12O/c1-8(9-2)6-4-3-5-7-8/h4-7H,3H2,1-2H3

InChI Key

RTMONNPMBBVECA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCC=C1)OC

Origin of Product

United States

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